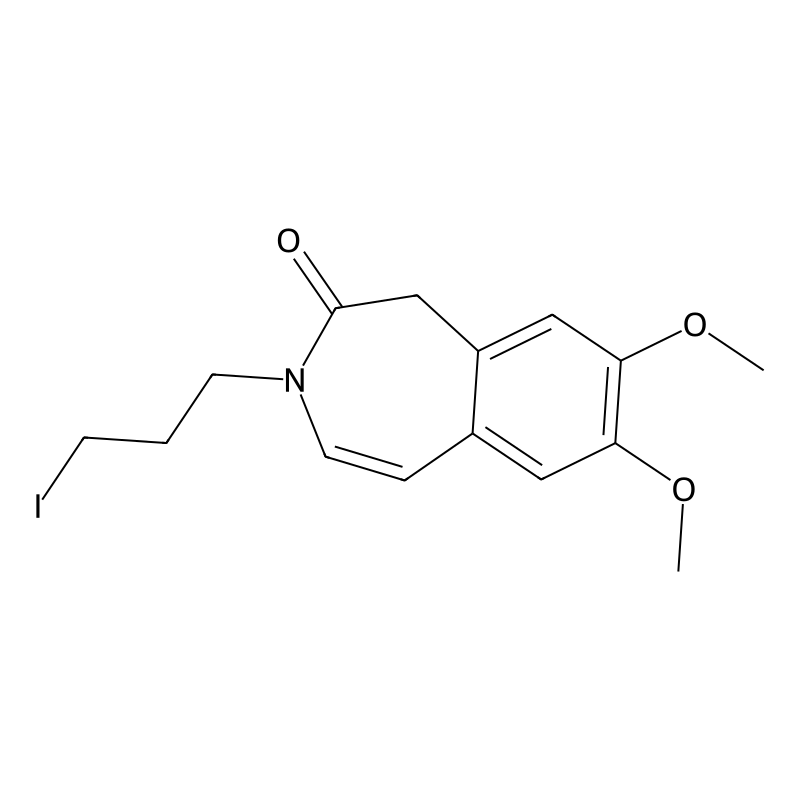

7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one is a synthetic organic compound classified as a member of the benzazepinone family. Its molecular formula is with a molecular mass of approximately 387.21 g/mol. This compound is primarily recognized for its role as an intermediate in the synthesis of Ivabradine Hydrochloride, a medication used to treat certain heart conditions by slowing the heart rate and improving cardiac efficiency .

As an intermediate, 7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one itself does not have a known mechanism of action in biological systems. Its significance lies in its role as a precursor for the drug Ivabradine, which acts by selectively inhibiting the Iftar (f)-like channel in the sinoatrial node, leading to a decrease in heart rate [].

- Oxidation: The compound can be oxidized to yield products such as ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: It can undergo reduction reactions to modify functional groups, typically using lithium aluminum hydride or sodium borohydride as reducing agents.

- Substitution: The iodine atom in the compound makes it susceptible to nucleophilic substitution reactions, which are facilitated by bases like potassium carbonate.

The biological activity of 7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one is largely linked to its role in the synthesis of Ivabradine. Ivabradine specifically targets hyperpolarization-activated cyclic nucleotide-gated channels (HCN), which play a crucial role in regulating heart rate. The unique structure of this compound allows for effective interaction with these channels, contributing to its pharmacological effects .

Synthetic Routes

The synthesis of 7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one typically involves several key steps:

- Starting Materials: The process begins with 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one and 3-iodopropyl bromide.

- Reaction Conditions: The reaction is conducted under controlled conditions using a base like potassium carbonate to facilitate the nucleophilic substitution of the iodine group onto the benzazepine ring.

- Mechanism: The introduction of the 3-iodopropyl group occurs through a nucleophilic attack on the carbon atom bonded to iodine, resulting in the formation of the desired compound.

7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one serves primarily as an intermediate in pharmaceutical synthesis. Its most notable application is in the production of Ivabradine Hydrochloride, which is utilized for managing heart conditions such as chronic stable angina and heart failure .

Studies involving 7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one focus on its interactions with biological targets such as ion channels. Research indicates that modifications to its structure can significantly influence its binding affinity and efficacy at these targets. This aspect is crucial for optimizing drug design and enhancing therapeutic outcomes .

Similar Compounds

Several compounds share structural similarities with 7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one:

- 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: This compound lacks the 3-iodopropyl group and exhibits different chemical properties and applications.

- 3-Iodopropyl-1,3-dihydro-2H-3-benzazepin-2-one: While structurally similar, it does not contain dimethoxy groups, leading to variations in reactivity and biological activity.

Uniqueness

The uniqueness of 7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one lies in its combination of both dimethoxy and 3-iodopropyl groups. This specific arrangement enhances its chemical reactivity and biological properties compared to similar compounds, making it particularly valuable in pharmaceutical research and development .